

2-(3-bromophenyl)-2-methyloxirane structural information

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Compound of Interest

Compound Name: Oxirane, 2-(3-bromophenyl)-2-methyl-

CAS No.: 73761-78-1

Cat. No.: B13525747

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An In-Depth Technical Guide to 2-(3-bromophenyl)-2-methyloxirane: Synthesis, Characterization, and Applications

Introduction

2-(3-bromophenyl)-2-methyloxirane is a substituted oxirane of significant interest in synthetic and medicinal chemistry. Its structure, featuring a reactive epoxide ring and a functionalized aromatic core, renders it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. The presence of the bromine atom on the phenyl ring provides a valuable synthetic handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of diverse molecular architectures. This guide provides a comprehensive overview of the structural information, synthesis, characterization, and potential applications of 2-(3-bromophenyl)-2-methyloxirane, tailored for researchers and professionals in drug development and organic synthesis.

Molecular and Structural Data

A clear understanding of the fundamental properties of 2-(3-bromophenyl)-2-methyloxirane is crucial for its effective application. Key structural and identifying information is summarized in the table below.

Property	Value	Source(s)
CAS Number	73761-78-1	[1][2]
Molecular Formula	C9H9BrO	[1]
Molecular Weight	213.07 g/mol	[1]
Monoisotopic Mass	211.983678 g/mol	[2]
SMILES	<chem>CC1(C2=CC=CC(Br)=C2)OC1</chem>	[1]

The structure consists of an oxirane (epoxide) ring where one carbon atom is attached to a methyl group and a 3-bromophenyl group. This chiral center implies that the molecule can exist as a racemic mixture of enantiomers.

Caption: 2D structure of 2-(3-bromophenyl)-2-methyloxirane.

Synthesis of 2-(3-bromophenyl)-2-methyloxirane

The most common and direct method for the synthesis of 2-(3-bromophenyl)-2-methyloxirane is the epoxidation of the corresponding alkene, 1-bromo-3-(prop-1-en-2-yl)benzene (also known as 3-bromo- α -methylstyrene). Several epoxidation reagents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and effective choice.[3][4]

Experimental Protocol: Epoxidation with m-CPBA

This protocol describes a general procedure for the epoxidation of 3-bromo- α -methylstyrene.

Materials:

- 1-bromo-3-(prop-1-en-2-yl)benzene
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium sulfite (Na_2SO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Separatory funnel
- Glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-bromo-3-(prop-1-en-2-yl)benzene (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
- **Addition of m-CPBA:** Slowly add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution. It is crucial to maintain the temperature at 0 °C during the addition to control the reaction rate and minimize side reactions.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene.
- **Work-up:**
 - Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na_2SO_3) to destroy any excess peroxide. Stir vigorously for 15-20 minutes.
 - Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO_3) solution (2x) to remove m-chlorobenzoic acid, and then with brine (1x).

- Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4).
- Purification:
 - Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
 - The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(3-bromophenyl)-2-methyloxirane.



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Caption: General workflow for the synthesis of 2-(3-bromophenyl)-2-methyloxirane.

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected spectroscopic data for 2-(3-bromophenyl)-2-methyloxirane.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, oxirane, and methyl protons.

- Aromatic Protons (δ 7.1-7.5 ppm): The four protons on the bromophenyl ring will appear as a complex multiplet in this region.
- Oxirane Protons (δ 2.8-3.2 ppm): The two diastereotopic protons on the methylene group of the oxirane ring will likely appear as two doublets due to geminal coupling.
- Methyl Protons (δ ~1.6 ppm): The three protons of the methyl group will appear as a singlet.

^{13}C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

- Aromatic Carbons (δ 120-145 ppm): Six signals are expected for the carbons of the phenyl ring, including the carbon attached to the bromine atom (which will have a lower chemical shift) and the carbon attached to the oxirane.
- Oxirane Carbons (δ 50-65 ppm): Two signals are expected for the two carbons of the epoxide ring.
- Methyl Carbon (δ ~20 ppm): A single signal is expected for the methyl carbon.

Mass Spectrometry

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

- Molecular Ion (M^+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound ($m/z = 212$ and 214 with an approximate 1:1 ratio due to the isotopic abundance of ^{79}Br and ^{81}Br).
- Fragmentation: Common fragmentation pathways may include the loss of a methyl group ($\text{M}-15$), loss of CO ($\text{M}-28$), or cleavage of the oxirane ring.

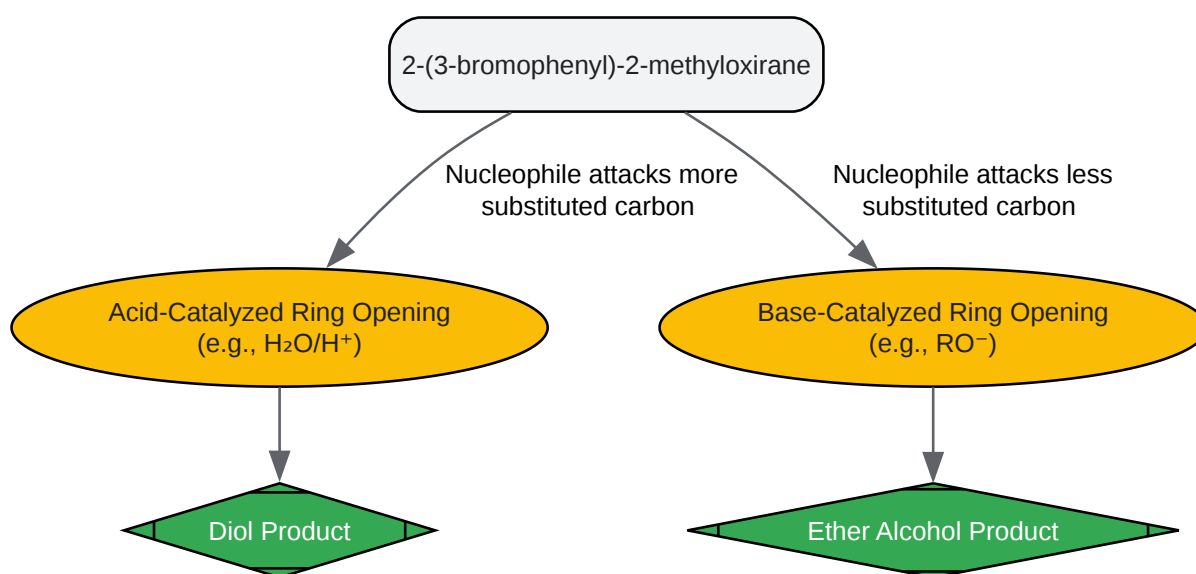
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

- C-H stretching (aromatic): $\sim 3050\text{-}3100\text{ cm}^{-1}$
- C-H stretching (aliphatic): $\sim 2900\text{-}3000\text{ cm}^{-1}$
- C=C stretching (aromatic): $\sim 1450\text{-}1600\text{ cm}^{-1}$
- C-O-C stretching (epoxide): $\sim 1250\text{ cm}^{-1}$ (asymmetric) and $\sim 800\text{-}950\text{ cm}^{-1}$ (symmetric)
- C-Br stretching: $\sim 500\text{-}600\text{ cm}^{-1}$

Reactivity and Synthetic Utility

The synthetic utility of 2-(3-bromophenyl)-2-methyloxirane stems from the high reactivity of the three-membered epoxide ring. This strained ring can be readily opened by a variety of nucleophiles under both acidic and basic conditions, leading to the formation of 1,2-disubstituted products. This reactivity makes it a valuable intermediate for introducing diverse functional groups.



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Caption: Reactivity of 2-(3-bromophenyl)-2-methyloxirane.

Applications in Drug Development and Medicinal Chemistry

The structural features of 2-(3-bromophenyl)-2-methyloxirane make it an attractive starting material for the synthesis of biologically active molecules.

- **Scaffold for Bioactive Molecules:** The bromophenyl moiety is found in a number of compounds with demonstrated biological activity, including anticancer agents.^[5] The epoxide can be elaborated to introduce pharmacophoric groups.

- Introduction of Heterocycles: The epoxide ring is a precursor to various heterocyclic systems, which are prevalent in pharmaceuticals.[6]
- Fine-Tuning of Physicochemical Properties: The bromine atom can be used in late-stage functionalization to modulate properties such as lipophilicity and metabolic stability, which are critical for drug efficacy.

The development of new drugs is a complex process involving preclinical studies and multiple phases of clinical trials to ensure safety and efficacy.[7] The use of versatile building blocks like 2-(3-bromophenyl)-2-methyloxirane can facilitate the rapid synthesis of compound libraries for screening and lead optimization.

Safety and Handling

Epoxides, as a class of compounds, should be handled with care as they are potentially reactive and may have toxicological properties.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
- Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
- Storage: Store in a cool, dry place away from incompatible materials such as acids and oxidizing agents.

Conclusion

2-(3-bromophenyl)-2-methyloxirane is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the dual reactivity of the epoxide ring and the bromophenyl group, provides a powerful platform for the construction of a wide array of complex molecular structures. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel therapeutics and other functional materials.

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